ML346

Description

Structure

3D Structure

Properties

IUPAC Name |

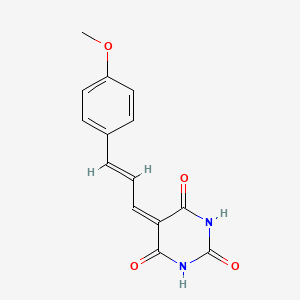

5-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-20-10-7-5-9(6-8-10)3-2-4-11-12(17)15-14(19)16-13(11)18/h2-8H,1H3,(H2,15,16,17,18,19)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXYLVJHFJKDHRM-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC=C2C(=O)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C=C2C(=O)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Role of ML346 in HSF-1 Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule ML346 and its role in the activation of Heat Shock Factor 1 (HSF-1), a critical regulator of cellular proteostasis. This document details the mechanism of action of this compound, presents quantitative data on its activity, outlines key experimental protocols for its study, and provides visual representations of relevant signaling pathways and workflows.

Introduction to Heat Shock Factor 1 (HSF-1) and the Heat Shock Response (HSR)

Heat Shock Factor 1 (HSF-1) is the primary transcription factor that governs the heat shock response (HSR) in eukaryotic cells.[1][2] The HSR is a highly conserved cellular defense mechanism that protects cells from a variety of stressors, including heat shock, oxidative stress, and exposure to toxins, by upregulating the expression of heat shock proteins (HSPs).[1][3] These HSPs function as molecular chaperones, facilitating the proper folding of newly synthesized proteins, refolding of misfolded proteins, and targeting of aggregated proteins for degradation.[3]

Under normal physiological conditions, HSF-1 exists as an inactive monomer in the cytoplasm and nucleus, complexed with chaperones such as Hsp70 and Hsp90.[1][2] Upon cellular stress, these chaperones are released to attend to the influx of misfolded proteins, allowing HSF-1 monomers to trimerize.[1][4] The active HSF-1 trimer then translocates to the nucleus, where it binds to specific DNA sequences known as heat shock elements (HSEs) in the promoter regions of HSP genes, initiating their transcription.[5][6] The activation of HSF-1 is a tightly regulated process involving post-translational modifications, including phosphorylation and sumoylation.[2][7]

This compound: A Small Molecule Activator of HSF-1

This compound is a novel, cell-permeable small molecule belonging to the barbituric acid scaffold that has been identified as a potent activator of HSF-1 and a robust inducer of Hsp70 expression.[8][9] It has shown promise as a modulator of proteostasis in models of protein conformational diseases, where the cellular stress responses are often impaired.[9][10] this compound has been demonstrated to restore protein folding and suppress protein aggregation in various cellular and animal models without significant cytotoxicity.[8][9]

Mechanism of Action of this compound

This compound activates the HSR through an HSF-1-dependent mechanism.[9][10] Treatment of cells with this compound leads to the increased expression of genes and proteins characteristic of the HSR, including Hsp70, Hsp40, and Hsp27.[8] The activation of HSF-1 by this compound is thought to involve a novel mechanism that also includes the transcription factors FOXO and Nrf-2.[9][10] Interestingly, some effects of this compound, such as the induction of the antioxidant-responsive gene HO1, have been observed to be independent of HSF-1.[9]

The precise molecular target of this compound that initiates this cascade is still under investigation. However, it is clear that this compound's ability to induce a potent HSR makes it a valuable tool for studying proteostasis and a potential therapeutic lead for diseases characterized by protein misfolding and aggregation.

Signaling Pathway of this compound-Induced HSF-1 Activation

Caption: this compound induces HSF-1 activation and downstream signaling.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative data reported for this compound in relation to HSF-1 activation and the induction of the heat shock response.

| Parameter | Value | Cell Line | Assay | Reference |

| EC50 for Hsp70 expression | 4.6 µM (4600 nM) | HeLa | Hsp70 Induction | [8][9] |

| HeLa Cell Toxicity | >25 µM | HeLa | Cytotoxicity Assay | [9] |

| Hsp70 mRNA Induction | 2.4-fold increase | HeLa | QPCR | [8][9] |

| Hsp70 Protein Induction | 1.8-fold increase | HeLa | Western Blot | [9] |

| Induction of other HSPs | Hsp40, Hsp27 | HeLa | Gene/Protein Expression | [8] |

| Cytoprotective Concentration Range | 0.5 - 25 µM | MEF | Cell Viability Assay | [8] |

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the role of this compound in HSF-1 activation.

Luciferase Reporter Assay for HSF-1 Transcriptional Activity

This assay is used to quantify the transcriptional activity of HSF-1 by measuring the expression of a reporter gene (e.g., luciferase) under the control of a promoter containing heat shock elements (HSEs).[3][11]

Protocol Outline:

-

Cell Culture and Transfection:

-

Compound Treatment:

-

Treat the transfected cells with various concentrations of this compound or a vehicle control.

-

Incubate for a specified period (e.g., 6-24 hours).

-

-

Cell Lysis:

-

Wash the cells with PBS and then lyse them using a passive lysis buffer.[14]

-

-

Luciferase Activity Measurement:

Caption: Workflow for a luciferase reporter assay.

Western Blotting for HSF-1 and HSP Expression

Western blotting is used to detect and quantify the levels of specific proteins, such as HSF-1, phospho-HSF-1 (as a marker of activation), and various HSPs, in cell lysates.[15][16]

Protocol Outline:

-

Sample Preparation:

-

SDS-PAGE:

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA to prevent non-specific antibody binding.[15]

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-HSF1, anti-phospho-HSF1, anti-Hsp70).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

References

- 1. Heat shock factor protein 1 - Wikipedia [en.wikipedia.org]

- 2. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics [ijbs.com]

- 3. Monitoring of the Heat Shock Response with a Real-Time Luciferase Reporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. uniprot.org [uniprot.org]

- 6. Unveiling the HSF1 Interaction Network: Key Regulators of Its Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2.4. Luciferase Reporter Gene Assay [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. Luciferase reporter assay [bio-protocol.org]

- 14. med.emory.edu [med.emory.edu]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

ML346 and its Effect on the Heat Shock Response: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML346 is a potent, cell-permeable small molecule activator of the heat shock response (HSR). It functions primarily through the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of the HSR. This leads to the increased expression of a suite of cytoprotective heat shock proteins (HSPs), most notably Hsp70, Hsp40, and Hsp27. The mechanism of action of this compound is multifaceted, involving a novel interplay between HSF1, Forkhead box O (FOXO), and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways. This guide provides a comprehensive technical overview of this compound, including its quantitative effects on the HSR, detailed experimental protocols for its characterization, and visual representations of the associated signaling pathways and experimental workflows.

Introduction

The heat shock response is a highly conserved cellular process that protects cells from a variety of stressors, including heat, oxidative stress, and proteotoxic agents. A key outcome of the HSR is the upregulation of heat shock proteins, which act as molecular chaperones to facilitate protein folding, prevent protein aggregation, and target damaged proteins for degradation. Given the involvement of protein misfolding in a wide range of human diseases, including neurodegenerative disorders and certain cancers, small molecule activators of the HSR, such as this compound, represent promising therapeutic leads.

This compound, a compound from the barbituric acid scaffold, was identified through high-throughput screening as a potent inducer of Hsp70 expression.[1][2] Subsequent studies have elucidated its broader effects on the proteostasis network and its potential for restoring protein folding in disease models.[1] This document serves as a technical resource for researchers interested in utilizing this compound to study the heat shock response and its therapeutic potential.

Quantitative Effects of this compound on the Heat Shock Response

The following tables summarize the key quantitative data regarding the activity of this compound in cellular assays.

Table 1: Potency of this compound in Activating the Heat Shock Response

| Parameter | Cell Line | Value | Reference |

| EC50 for Hsp70 Expression | HeLa | 4.6 µM (4600 nM) | [1][3] |

| Hsp70 mRNA Induction (at 10 µM) | Not Specified | 2.4-fold | [3] |

Table 2: Cytoprotective Effects of this compound

| Assay | Cell Line | This compound Concentration Range | Effect | Reference |

| Severe Heat Shock (35 min) | Not Specified | 0.5-25 µM | Cytoprotective effects observed | [3] |

| H₂O₂-induced Apoptosis | Not Specified | Not Specified | Two-fold protection | [3] |

Table 3: Effect of this compound on Other Stress Response Pathways

| Gene/Protein | Cell Type | This compound Concentration | Fold Upregulation | Reference |

| BiP (GRP78) | Wild-Type MEFs | Not Specified | 2.5-fold | [3] |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound Action

This compound is proposed to activate the heat shock response through a novel mechanism involving the coordinated action of HSF1, FOXO, and Nrf2 transcription factors. The precise molecular interactions are still under investigation, but a plausible model is depicted below.

Caption: Proposed signaling pathway for this compound-mediated activation of the heat shock response.

Experimental Workflow for Characterization of this compound

The following diagram illustrates a typical experimental workflow for characterizing the activity of a small molecule activator of the heat shock response, such as this compound.

Caption: A generalized experimental workflow for the characterization of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Hsp70 Promoter Activation Assay

This protocol is based on the principles of a luciferase reporter assay to quantify the activation of the Hsp70 promoter.

-

Cell Culture and Transfection:

-

Plate HeLa cells in a 96-well plate at a suitable density to achieve 70-80% confluency on the day of transfection.

-

Co-transfect cells with a firefly luciferase reporter plasmid under the control of the Hsp70 promoter and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Incubate for 24 hours post-transfection.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the transfection medium and add the this compound dilutions to the cells. Include a DMSO vehicle control.

-

Incubate for a specified period (e.g., 6-24 hours).

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction of Hsp70 promoter activity relative to the DMSO control.

-

Plot the fold induction against the this compound concentration and fit the data to a dose-response curve to determine the EC50.

-

Western Blot Analysis of Heat Shock Proteins

This protocol describes the detection and quantification of Hsp70, Hsp40, and Hsp27 protein levels.

-

Cell Lysis:

-

Plate cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Hsp70, Hsp40, Hsp27, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Quantification:

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

Cytoprotection Assay against Heat Shock

This protocol assesses the ability of this compound to protect cells from heat-induced cell death.

-

Cell Treatment and Heat Shock:

-

Plate cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound or DMSO for a specified period (e.g., 18-24 hours).

-

Seal the plate and submerge it in a water bath at a lethal temperature (e.g., 45°C) for a defined duration (e.g., 35 minutes).

-

Return the plate to a 37°C incubator for a recovery period (e.g., 24 hours).

-

-

Cell Viability Assessment:

-

Measure cell viability using a suitable assay, such as the MTT assay or a CellTiter-Glo Luminescent Cell Viability Assay.

-

-

Data Analysis:

-

Normalize the viability of the heat-shocked cells to that of the non-heat-shocked control cells for each treatment condition.

-

Plot the percent viability against the this compound concentration to determine the protective effect.

-

Conclusion

This compound is a valuable chemical probe for studying the heat shock response and its role in cellular proteostasis. Its ability to activate HSF1 and induce the expression of key heat shock proteins makes it a useful tool for investigating the therapeutic potential of HSR activation in protein conformational diseases. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the mechanism and applications of this compound.

References

- 1. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Involvement of FOXO and Nrf2 Pathways with ML346

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

ML346 has been identified as a novel small molecule activator of Heat Shock Protein 70 (Hsp70) expression and Heat Shock Factor 1 (HSF-1) activity. Its mechanism of action is noteworthy for its convergence upon multiple cellular stress response pathways, including the Forkhead box O (FOXO) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling cascades. This document provides a comprehensive technical overview of the interplay between this compound and the FOXO and Nrf2 pathways, presenting available quantitative data, detailed experimental methodologies for investigating these interactions, and visual representations of the relevant signaling networks. The information herein is intended to serve as a valuable resource for researchers engaged in the study of cellular stress responses, protein homeostasis, and the development of therapeutics targeting these pathways.

Introduction to this compound and Cellular Stress Response Pathways

This compound is a small molecule compound belonging to the barbituric acid scaffold, initially identified through high-throughput screening as an activator of Hsp70. It has an EC50 of 4.6 μM for Hsp70 induction.[1] The significance of this compound lies in its ability to modulate proteostasis, the cellular process of maintaining protein health, which is often dysregulated in a variety of diseases, including neurodegenerative disorders and cancer.

The cellular response to stress is orchestrated by a complex network of signaling pathways that sense and react to various insults, such as oxidative stress, heat shock, and DNA damage. Among the key regulators of these responses are the FOXO and Nrf2 transcription factors. Evidence suggests that the biological effects of this compound are mediated through novel mechanisms that involve not only HSF-1 but also the FOXO and Nrf2 pathways.[2]

The FOXO Signaling Pathway

The Forkhead box O (FOXO) family of transcription factors are critical regulators of cellular processes including apoptosis, cell cycle arrest, DNA repair, and resistance to oxidative stress. Their activity is tightly controlled by post-translational modifications, primarily phosphorylation by the serine/threonine kinase Akt (Protein Kinase B). Under normal conditions, Akt phosphorylates FOXO proteins, leading to their sequestration in the cytoplasm and inhibition of their transcriptional activity. Upon cellular stress, reduced Akt signaling allows for the dephosphorylation and nuclear translocation of FOXO proteins, where they can activate the transcription of target genes.

The Nrf2 Signaling Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[3][4] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4] In response to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the stabilization and nuclear translocation of Nrf2.[4][5] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, inducing the expression of a battery of cytoprotective enzymes and proteins.[4][5]

Quantitative Data on the Effects of this compound

While the direct quantitative effects of this compound on the FOXO and Nrf2 pathways are not extensively detailed in publicly available literature, the following tables summarize the known quantitative data for this compound and provide a template for the types of data that would be generated through the experimental protocols described in this guide.

Table 1: Bioactivity of this compound

| Parameter | Value | Cell Line | Reference |

| EC50 for Hsp70 Induction | 4.6 μM | HeLa | [1] |

Table 2: Effect of this compound on Gene Expression

| Gene | Fold Change | Treatment Conditions | Cell Line |

| Hsp70 mRNA | 2.4-fold increase | 25 μM this compound for 24 hours | HeLa |

| BiP (HSPA5) | 2.5-fold increase | 10 μM this compound | WT MEF |

Note: The following tables are illustrative templates for data that would be generated to quantify the effects of this compound on the FOXO and Nrf2 pathways.

Table 3: Illustrative Template for this compound Effect on Nrf2 Target Gene Expression

| Gene | Fold Change (this compound vs. Vehicle) |

| HMOX1 | Data to be determined |

| NQO1 | Data to be determined |

| GCLM | Data to be determined |

Table 4: Illustrative Template for this compound Effect on FOXO Target Gene Expression

| Gene | Fold Change (this compound vs. Vehicle) |

| GADD45A | Data to be determined |

| SOD2 | Data to be determined |

| p27/Kip1 | Data to be determined |

Experimental Protocols

The following section provides detailed methodologies for key experiments to elucidate the involvement of the FOXO and Nrf2 pathways with this compound.

Nrf2 Luciferase Reporter Assay

This assay is used to quantify the activation of the Nrf2 pathway by measuring the transcriptional activity of the Antioxidant Response Element (ARE).

-

Cell Culture and Transfection:

-

Plate HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well.

-

24 hours after plating, co-transfect the cells with a firefly luciferase reporter plasmid containing tandem ARE sequences and a Renilla luciferase control plasmid for normalization.

-

-

Compound Treatment:

-

24 hours post-transfection, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

-

Luciferase Activity Measurement:

-

After 24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

FOXO Luciferase Reporter Assay

This assay measures the transcriptional activity of FOXO transcription factors.

-

Cell Culture and Transfection:

-

Plate U2OS cells in a 96-well plate.

-

Co-transfect the cells with a firefly luciferase reporter plasmid containing a promoter with FOXO binding sites and a Renilla luciferase control plasmid.

-

-

Compound Treatment:

-

Treat the cells with this compound or a vehicle control.

-

-

Luciferase Activity Measurement:

-

After 24 hours, measure the dual-luciferase activity as described for the Nrf2 assay.

-

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This method is used to quantify the changes in mRNA levels of Nrf2 and FOXO target genes upon treatment with this compound.

-

Cell Treatment and RNA Extraction:

-

Treat cells (e.g., HeLa or primary cells) with this compound or vehicle for a specified time.

-

Extract total RNA using a suitable RNA isolation kit.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR:

-

Perform qPCR using SYBR Green or TaqMan probes for the target genes (e.g., HMOX1, NQO1 for Nrf2; GADD45A, SOD2 for FOXO) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

-

Calculate the relative gene expression using the ΔΔCt method.

-

Immunofluorescence for Nuclear Translocation of Nrf2 and FOXO

This technique visualizes the subcellular localization of Nrf2 and FOXO proteins.

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips and treat with this compound or vehicle.

-

-

Immunostaining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with primary antibodies against Nrf2 or a specific FOXO isoform (e.g., FOXO3a).

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of nuclear translocation.

-

Western Blotting for Protein Expression and Phosphorylation

This method is used to detect changes in the total protein levels and phosphorylation status of key signaling proteins.

-

Protein Extraction and Quantification:

-

Lyse this compound-treated and control cells in RIPA buffer with protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate with primary antibodies (e.g., anti-Nrf2, anti-FOXO3a, anti-phospho-FOXO3a (Ser253), anti-Keap1, anti-β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities using densitometry software.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were generated using Graphviz (DOT language) to visualize the signaling pathways and experimental workflows.

Caption: The Nrf2 signaling pathway and the putative role of this compound.

Caption: The FOXO signaling pathway and potential modulation by this compound.

Caption: General experimental workflow for studying this compound's effects.

Conclusion

This compound represents a promising chemical probe for the study of cellular proteostasis and stress response pathways. Its demonstrated ability to activate Hsp70 and the implication of the FOXO and Nrf2 pathways in its mechanism of action highlight its potential as a lead compound for the development of therapeutics for a range of protein conformational diseases. The experimental protocols and frameworks provided in this guide offer a robust starting point for researchers to further elucidate the precise molecular mechanisms by which this compound modulates these critical signaling networks. Further quantitative investigation into the direct effects of this compound on FOXO and Nrf2 activity will be crucial in fully understanding its therapeutic potential and advancing its development.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Regulation of the Intracellular Localization of Foxo3a by Stress-Activated Protein Kinase Signaling Pathways in Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics of nuclear-cytoplasmic translocation of Foxo1 and Foxo3A in adult skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. indigobiosciences.com [indigobiosciences.com]

ML346: A Technical Guide to its Application as a Chemical Probe for Cellular Stress

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML346 is a novel small molecule modulator of proteostasis, initially identified as a potent activator of Heat Shock Protein 70 (Hsp70) expression. Its ability to disrupt the delicate balance of protein folding and degradation within the cell makes it a valuable tool for studying cellular stress responses. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its use as a chemical probe to investigate a key cellular stress signaling pathway: the Integrated Stress Response (ISR) and the downstream ATF4-CHAC1 axis. By inducing a defined proteotoxic stress, this compound allows researchers to dissect the intricate molecular events that govern cellular adaptation and survival.

Mechanism of Action: From Proteostasis Disruption to Cellular Stress Signaling

This compound belongs to the barbituric acid scaffold and functions as an activator of Hsp70 expression and the activity of Heat Shock Factor 1 (HSF-1). This modulation of the heat shock response disrupts cellular proteostasis, the process of maintaining a healthy and functional proteome. Such a disruption is a form of cellular stress that is known to trigger the Integrated Stress Response (ISR), a central signaling network that allows cells to adapt to various stressful conditions.

The ISR converges on the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). This event leads to a global reduction in protein synthesis, conserving resources, while paradoxically promoting the translation of specific mRNAs, most notably that of Activating Transcription Factor 4 (ATF4). ATF4 is a master transcriptional regulator of genes involved in amino acid metabolism, antioxidant response, and apoptosis.

A key downstream effector of ATF4 is the enzyme ChaC glutathione-specific gamma-glutamylcyclotransferase 1 (CHAC1). ATF4 directly binds to the promoter of the CHAC1 gene, inducing its expression. CHAC1, in turn, degrades glutathione (GSH), a critical intracellular antioxidant. The depletion of GSH further exacerbates oxidative stress, creating a feedback loop that can ultimately determine the cell's fate—either adaptation and survival or programmed cell death.

While direct studies explicitly detailing this compound's induction of the ATF4-CHAC1 axis are emerging, the established link between Hsp70 modulation, proteostatic stress, and ISR activation provides a strong rationale for using this compound as a chemical probe to investigate this pathway. Inhibition of Hsp70 has been shown to lead to the accumulation of phosphorylated eIF2α and the induction of the ATF4 target CHOP, supporting the hypothesis that modulating Hsp70 activity with compounds like this compound will engage the ISR.

Quantitative Data

The following table summarizes the known quantitative data for this compound's biological activity.

| Parameter | Value | Cell Line | Comments |

| EC50 (Hsp70 expression) | 4.6 µM | HeLa | Potent activator of Hsp70 expression. |

Signaling Pathways and Experimental Workflows

To visualize the key signaling pathways and experimental approaches discussed in this guide, the following diagrams are provided in the DOT language.

Caption: this compound induces proteostatic stress, triggering the ISR pathway.

Caption: Experimental workflow for using this compound as a cellular stress probe.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the cellular stress response induced by this compound.

Cellular Thermal Shift Assay (CETSA) for Hsp70 Target Engagement

This protocol is to confirm that this compound directly binds to and stabilizes its primary target, Hsp70, in a cellular context.

Materials:

-

Cells of interest (e.g., HeLa)

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and transfer system

-

PVDF membrane

-

Primary antibody against Hsp70

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Treatment: Seed cells and grow to 80-90% confluency. Treat cells with the desired concentration of this compound (e.g., 10 µM) or DMSO for 1-2 hours.

-

Heating: After treatment, harvest cells and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

-

Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

-

Protein Quantification: Carefully collect the supernatant and determine the protein concentration using a BCA assay.

-

Western Blotting: Normalize the protein concentrations of all samples. Prepare samples for SDS-PAGE and perform western blotting using a primary antibody against Hsp70.

-

Analysis: Quantify the band intensities for Hsp70 at each temperature for both this compound-treated and DMSO-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Western Blot for ISR Markers (p-eIF2α, ATF4, CHAC1)

This protocol measures the activation of the ISR pathway by detecting key protein markers.

Materials:

-

Cells of interest

-

This compound

-

DMSO

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies against phospho-eIF2α (Ser51), total eIF2α, ATF4, and CHAC1

-

HRP-conjugated secondary antibodies

Procedure:

-

Cell Treatment: Treat cells with a time course and dose-response of this compound (e.g., 0-10 µM for 0-24 hours).

-

Lysis and Protein Quantification: Lyse the cells and determine protein concentration as described in the CETSA protocol.

-

Western Blotting: Perform western blotting using primary antibodies against p-eIF2α, total eIF2α, ATF4, and CHAC1.

-

Analysis: Quantify band intensities and normalize phosphorylated proteins to their total protein counterparts. An increase in the ratio of p-eIF2α/total eIF2α and increased levels of ATF4 and CHAC1 indicate activation of the ISR.

ATF4 and CHAC1 Luciferase Reporter Assays

These assays quantify the transcriptional activation of ATF4 and CHAC1 in response to this compound treatment.

Materials:

-

Cells of interest

-

Luciferase reporter plasmids containing the promoter regions of ATF4 or CHAC1 driving firefly luciferase expression.

-

A control plasmid expressing Renilla luciferase for normalization.

-

Transfection reagent.

-

This compound

-

Dual-luciferase reporter assay system.

Procedure:

-

Transfection: Co-transfect cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

Treatment: After 24-48 hours, treat the transfected cells with this compound or DMSO.

-

Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's instructions.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized luciferase activity in this compound-treated cells compared to control indicates transcriptional activation of the respective promoter.

Glutathione (GSH) Depletion Assay

This assay measures the intracellular levels of reduced (GSH) and oxidized (GSSG) glutathione to assess the functional consequence of CHAC1 induction.

Materials:

-

Cells of interest

-

This compound

-

DMSO

-

Commercially available glutathione assay kit (e.g., based on DTNB - Ellman's reagent).

Procedure:

-

Cell Treatment: Treat cells with this compound or DMSO for a specified time (e.g., 24 hours).

-

Sample Preparation: Harvest and lyse the cells according to the glutathione assay kit manufacturer's protocol. This often involves deproteinization.

-

GSH/GSSG Measurement: Follow the kit's instructions to measure the levels of total glutathione and GSSG. The GSH level can be calculated by subtracting the GSSG from the total glutathione.

-

Analysis: Calculate the GSH/GSSG ratio. A decrease in this ratio in this compound-treated cells indicates increased oxidative stress due to glutathione depletion.

Conclusion

This compound is a powerful chemical probe for inducing proteostatic stress and activating the Hsp70-mediated heat shock response. The resulting disruption of cellular homeostasis provides a robust stimulus for the Integrated Stress Response. By employing the detailed experimental protocols provided in this guide, researchers can effectively use this compound to investigate the intricate signaling cascade of the ATF4-CHAC1 axis and its role in cellular adaptation to stress. This makes this compound an invaluable tool for researchers in the fields of cell biology, cancer research, neurodegenerative diseases, and drug development, enabling a deeper understanding of the molecular mechanisms that govern cellular resilience and fate.

In-Depth Technical Guide: Exploring the Cytoprotective Effects of ML346

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytoprotective properties of ML346, a small molecule activator of the heat shock response. This compound presents a promising avenue for therapeutic intervention in diseases characterized by protein misfolding and cellular stress. This document details the quantitative effects of this compound on cellular viability and protein expression, outlines the experimental protocols for assessing its activity, and visualizes the key signaling pathways involved in its mechanism of action.

Core Concepts: this compound and Cytoprotection

This compound is a potent activator of Heat Shock Factor 1 (HSF-1), the master transcriptional regulator of the heat shock response (HSR).[1][2] By activating HSF-1, this compound induces the expression of a suite of cytoprotective genes, most notably Heat Shock Protein 70 (Hsp70) and other chaperones like Hsp40 and Hsp27.[1][2] This induction of the HSR enhances the cell's capacity to manage misfolded or aggregated proteins, thereby mitigating cellular damage and promoting survival under conditions of stress. The cytoprotective effects of this compound are attributed to its ability to restore protein homeostasis, also known as proteostasis.[1][3]

The mechanism of action of this compound is multifaceted, involving the interplay of several key signaling pathways, including HSF-1, Forkhead box O (FOXO), and Nuclear factor erythroid 2-related factor 2 (Nrf2).[3] This coordinated activation of cellular defense mechanisms underscores the potential of this compound as a modulator of proteostasis in various disease models.

Quantitative Data on the Bioactivity and Cytoprotective Efficacy of this compound

The following tables summarize the key quantitative data demonstrating the bioactivity and cytoprotective effects of this compound.

| Parameter | Cell Line | Value | Reference |

| EC50 for Hsp70 Activation | HeLa | 4.6 µM | [1][2] |

| Hsp70 mRNA Induction | HeLa | 2.4-fold increase | [1] |

| BiP Upregulation | Wild-Type Mouse Embryonic Fibroblasts (WT MEF) | 2.5-fold increase | [1] |

Table 1: Bioactivity of this compound

| Stress Condition | Cell Line | Effect of this compound | Concentration Range | Reference |

| Severe Heat Shock (35 min) | Not Specified | Cytoprotective effects observed | 0.5-25 µM | [1] |

| H2O2-induced Apoptosis | Not Specified | Two-fold protection | Not Specified | [1] |

| General Cytotoxicity | HeLa | Not toxic | 0-25 µM (24 hours) | [1] |

Table 2: Cytoprotective Effects of this compound

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in assessing the efficacy of cytoprotective compounds. The following sections provide detailed methodologies for key experiments cited in the study of this compound.

Hsp70 Promoter Activation Assay

This assay quantifies the ability of this compound to activate the Hsp70 promoter, leading to the expression of a reporter gene.

Cell Line: HeLa cells stably transfected with a luciferase reporter gene under the control of the human Hsp70 promoter.

Protocol:

-

Seed the stably transfected HeLa cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (DMSO).

-

Incubate the plates for 6 hours at 37°C in a humidified incubator with 5% CO2.

-

After incubation, lyse the cells using a suitable luciferase lysis buffer.

-

Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.

-

Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a viability dye) to account for any potential cytotoxic effects.

-

Calculate the EC50 value by plotting the normalized luciferase activity against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Real-Time PCR (qRT-PCR) for Hsp70 mRNA Expression

This protocol details the measurement of Hsp70 messenger RNA (mRNA) levels in response to this compound treatment.

Cell Line: HeLa cells.

Protocol:

-

Plate HeLa cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the desired concentration of this compound or vehicle control for the specified duration (e.g., 6 hours).

-

Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the well using a suitable RNA lysis buffer.

-

Isolate total RNA from the cell lysates using a commercial RNA purification kit, including a DNase treatment step to remove any contaminating genomic DNA.

-

Quantify the concentration and assess the purity of the isolated RNA using a spectrophotometer.

-

Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

Perform qRT-PCR using a real-time PCR system with SYBR Green or a probe-based detection method. Use primers specific for Hsp70 and a stable housekeeping gene (e.g., GAPDH) for normalization.

-

The PCR cycling conditions should be optimized for the specific primers and instrument used. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the ΔΔCt method to determine the fold change in Hsp70 mRNA expression in this compound-treated cells relative to the vehicle-treated control.

Cell Viability Assay under Oxidative Stress

This protocol describes a method to assess the cytoprotective effect of this compound against hydrogen peroxide (H2O2)-induced cell death.

Protocol:

-

Seed cells (e.g., HeLa or other suitable cell line) in a 96-well plate and allow them to attach overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a predetermined period (e.g., 24 hours) to allow for the induction of the heat shock response.

-

After the pre-treatment period, expose the cells to a cytotoxic concentration of H2O2 for a specified duration (e.g., 4-6 hours). The optimal concentration and duration of H2O2 treatment should be determined empirically for the specific cell line.

-

Following H2O2 exposure, measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay.

-

For the MTT assay, incubate the cells with MTT reagent, followed by solubilization of the formazan crystals and measurement of absorbance at the appropriate wavelength.

-

For the CellTiter-Glo® assay, add the reagent directly to the wells and measure the luminescent signal, which is proportional to the amount of ATP present in viable cells.

-

Calculate the percentage of cell viability for each treatment condition relative to the untreated control (100% viability) and the H2O2-only treated cells (representing the maximum cytotoxic effect).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

Caption: this compound-activated signaling pathways for cytoprotection.

Caption: Experimental workflow for evaluating this compound cytoprotection.

References

Foundational Research on ML346 and Hsp70 Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on ML346, a small molecule activator of the heat shock response, with a primary focus on its mechanism of Hsp70 induction. The information presented herein is curated from seminal studies to provide researchers and drug development professionals with a comprehensive understanding of this compound's biological activity and the experimental methodologies used to characterize it.

Introduction to this compound

This compound is a potent, cell-permeable small molecule that activates the Heat Shock Response (HSR), a critical cellular pathway for maintaining protein homeostasis (proteostasis)[1][2]. It belongs to the barbituric acid scaffold and has been identified through high-throughput screening as an inducer of Heat Shock Protein 70 (Hsp70) expression[1][2]. By upregulating molecular chaperones, this compound has shown therapeutic potential in models of protein conformational diseases[1][2].

Mechanism of Action: HSF-1 Dependent Induction of Hsp70

This compound's primary mechanism of action is the activation of Heat Shock Factor 1 (HSF-1), the master transcriptional regulator of the HSR[1][2]. Under normal conditions, HSF-1 is held in an inert monomeric state in the cytoplasm through its association with Hsp90. Upon cellular stress, or through the action of molecules like this compound, HSF-1 is released from Hsp90, trimerizes, and translocates to the nucleus. In the nucleus, phosphorylated HSF-1 binds to Heat Shock Elements (HSEs) in the promoter regions of heat shock genes, leading to the transcriptional upregulation of chaperones, most notably Hsp70, Hsp40, and Hsp27[1][2].

Beyond the canonical HSF-1 pathway, the effects of this compound are also mediated by the transcription factors FOXO (Forkhead box protein O) and Nrf2 (Nuclear factor erythroid 2-related factor 2), which are involved in cellular stress responses, including antioxidant defense[1][2]. The interplay between these pathways contributes to the broad cytoprotective effects of this compound.

Signaling Pathway of this compound-Induced Hsp70 Expression

Caption: Signaling pathway of this compound-induced Hsp70 expression.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data from the foundational research on this compound.

| Parameter | Value | Cell Line | Reference |

| EC50 for Hsp70 Induction | 4.6 µM | HeLa | [1][2] |

Table 1: Potency of this compound in Hsp70 Induction.

| Gene | Fold Induction (mRNA) | Treatment | Cell Line | Reference |

| Hsp70 | ~2.4 | 10 µM this compound, 4h | HeLa | [1] |

| Hsp70 | Strong Induction | 10 µM this compound, 4h | Wild-type MEFs | [1] |

| Hsp40 | Induced | 10 µM this compound, 4h | HeLa | [1] |

| Hsp27 | Induced | 10 µM this compound, 4h | HeLa | [1] |

| HO1 | Induced | 10 µM this compound, 4h | Wild-type MEFs | [1] |

| GCLM | Induced | 10 µM this compound, 4h | Wild-type MEFs | [1] |

| BiP | ~2.5 | 10 µM this compound, 4h | Wild-type MEFs | [1] |

Table 2: Gene expression changes induced by this compound.

| Assay | Effect of this compound | Concentration | Reference |

| Cytoprotection (Heat Shock) | Cytoprotective effects observed | 0.5-25 µM | [3] |

| Cytoprotection (H2O2) | Two-fold protection from apoptosis | 0.5-25 µM | [3] |

| Protein Folding (CFTR) | Restores CFTR-mediated iodide conductance | 10 µM | [3] |

Table 3: Functional effects of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the foundational research are provided below.

Hsp70 Promoter Activity Assay (Luciferase Reporter Assay)

This assay measures the ability of this compound to activate the Hsp70 promoter.

-

Cell Line: HeLa cells stably expressing a luciferase reporter gene under the control of the human Hsp70 promoter (HeLa-luc).

-

Protocol:

-

Seed HeLa-luc cells in 96-well plates.

-

Treat cells with a dose-response range of this compound (or DMSO as a vehicle control) for a specified duration (e.g., 4-6 hours).

-

Lyse the cells using a suitable lysis buffer.

-

Measure luciferase activity using a luminometer after adding a luciferase substrate.

-

Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a co-transfected control reporter).

-

Quantitative Real-Time PCR (qPCR) for Hsp Gene Expression

This method quantifies the mRNA levels of Hsp70 and other target genes.

-

Cell Lines: HeLa cells, Wild-type and Hsf1-/- Mouse Embryonic Fibroblasts (MEFs).

-

Protocol:

-

Treat cells with this compound or DMSO for the desired time.

-

Isolate total RNA using a standard method (e.g., TRIzol reagent).

-

Synthesize cDNA from the RNA using a reverse transcriptase.

-

Perform qPCR using gene-specific primers for Hsp70, Hsp40, Hsp27, and a reference gene (e.g., GAPDH).

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the DMSO control.

-

-

Primer Sequences (Human):

-

Hsp70 Forward: 5'-GCCTTTCCAAGATTGCTGTGT-3'

-

Hsp70 Reverse: 5'-AGAAATCTGCTAATCTACCCACA-3'

-

GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'

-

GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

-

Western Blotting for Chaperone Protein Levels

This technique is used to detect and quantify the protein levels of Hsp70, Hsp40, and Hsp27.

-

Cell Lines: HeLa cells, Wild-type and Hsf1-/- MEFs.

-

Protocol:

-

Treat cells with this compound or DMSO.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against Hsp70, Hsp40, Hsp27, or a loading control (e.g., β-actin).

-

Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Antibodies:

-

Anti-Hsp70 (e.g., from StressMarq Biosciences)

-

Anti-Hsp40 (e.g., from Enzo Life Sciences)

-

Anti-Hsp27 (e.g., from Cell Signaling Technology)

-

Anti-β-actin (e.g., from Sigma-Aldrich)

-

Experimental Workflow Diagram

Caption: General experimental workflow for characterizing this compound.

Conclusion

This compound is a valuable chemical probe for studying the heat shock response and its role in proteostasis. Its ability to induce Hsp70 and other chaperones through an HSF-1-dependent mechanism, which also involves the FOXO and Nrf2 pathways, makes it a promising lead compound for the development of therapeutics for protein conformational diseases. The experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate the biological activities of this compound and similar molecules.

References

- 1. Small Molecule Proteostasis Regulators for Protein Conformational Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Novel Modulator of Proteostasis for Protein Conformational Diseases - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. scholars.northwestern.edu [scholars.northwestern.edu]

ML346: A Technical Guide to its Discovery and Initial Characterization

A Novel Modulator of Proteostasis for Protein Conformational Diseases

This technical guide provides an in-depth overview of the discovery and initial characterization of ML346, a novel small molecule activator of the heat shock response (HSR). This compound was identified through a high-throughput screening campaign and subsequent chemical optimization as a potent inducer of Heat Shock Protein 70 (Hsp70) expression. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting proteostasis mechanisms in diseases associated with protein misfolding and aggregation.

Introduction

Protein homeostasis, or proteostasis, is the dynamic regulation of the proteome, ensuring the proper folding, function, and degradation of proteins. A decline in proteostasis capacity is a hallmark of aging and numerous diseases, including neurodegenerative disorders, metabolic diseases, and cancer. The Heat Shock Response is a critical cytoprotective signaling pathway that is activated in response to cellular stress, leading to the upregulation of molecular chaperones, such as Hsp70, that facilitate protein folding and prevent aggregation.

This compound emerged from a screening effort to identify small molecules that could activate the HSR and enhance cellular proteostasis. It belongs to the barbituric acid scaffold and has been characterized as a probe from the NIH Molecular Libraries Program.[1] This guide details the quantitative data, experimental methodologies, and signaling pathways associated with the initial characterization of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Assay System | Value | Reference |

| EC50 | Hsp70 Promoter Activation (Luciferase Reporter Assay in HeLa cells) | 4.6 µM | [1] |

| mRNA Upregulation | Hsp70 mRNA in HeLa cells (24-hour treatment) | 2.4-fold | [1] |

| Cytotoxicity | HeLa cells (24-hour treatment) | Not toxic up to 25 µM | [1] |

Table 2: Biological Effects of this compound

| Effect | Model System | Key Finding | Reference |

| Chaperone Induction | HeLa cells | Induces Hsp70, Hsp40, and Hsp27 expression | [1] |

| Proteostasis Restoration | Cellular models of conformational disease | Restores protein folding | [1] |

| In Vivo Efficacy | C. elegans model of polyQ35 aggregation | Suppresses aggregation of polyQ35 |

Experimental Protocols

Detailed methodologies for the key experiments performed during the initial characterization of this compound are provided below.

High-Throughput Screening (HTS) for Hsp70 Activators

The primary screen was a cell-based luciferase reporter assay designed to identify compounds that activate the Hsp70 promoter.

-

Cell Line: HeLa cells stably expressing a luciferase reporter gene under the control of the Hsp70 promoter.

-

Assay Principle: Activation of the Hsp70 promoter leads to the expression of luciferase, which, in the presence of its substrate, produces a luminescent signal.

-

Protocol:

-

HeLa-Hsp70-luciferase cells were seeded into 384-well plates and incubated overnight.

-

Compounds from a chemical library were added to the wells at a final concentration of 10 µM.

-

Plates were incubated for 16 hours at 37°C.

-

Luciferase substrate was added to each well.

-

Luminescence was measured using a plate reader.

-

Hits were identified as compounds that induced a significant increase in luminescence compared to DMSO-treated control wells.

-

Secondary Assay: Hsp70 Promoter Activation (EC50 Determination)

This assay was used to confirm the activity of primary hits and to determine their potency.

-

Protocol:

-

HeLa-Hsp70-luciferase cells were seeded into 384-well plates.

-

This compound was serially diluted and added to the wells in a dose-response format.

-

Plates were incubated for 16 hours.

-

Luciferase activity was measured as described for the primary screen.

-

EC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Quantitative PCR (qPCR) for Hsp70 mRNA Expression

This experiment was performed to confirm that the activation of the Hsp70 promoter by this compound leads to an increase in Hsp70 mRNA levels.

-

Protocol:

-

HeLa cells were treated with this compound (at its EC50 concentration) or DMSO for 24 hours.

-

Total RNA was extracted from the cells using a commercially available kit.

-

RNA was reverse-transcribed into cDNA.

-

qPCR was performed using primers specific for Hsp70 and a reference gene (e.g., GAPDH).

-

The relative expression of Hsp70 mRNA was calculated using the ΔΔCt method.

-

Western Blotting for Heat Shock Protein Induction

Western blotting was used to assess the effect of this compound on the protein levels of various heat shock proteins.

-

Protocol:

-

HeLa cells were treated with this compound or DMSO for 24 hours.

-

Cells were lysed, and total protein concentration was determined.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against Hsp70, Hsp40, Hsp27, and a loading control (e.g., β-actin).

-

The membrane was washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

This compound is proposed to activate the Heat Shock Response through a novel mechanism involving the transcription factors HSF-1, FOXO, and Nrf2.[1]

Caption: Proposed signaling pathway for this compound-mediated activation of the Heat Shock Response.

Experimental Workflow for this compound Characterization

The following diagram illustrates the general workflow employed for the discovery and initial characterization of this compound.

Caption: Experimental workflow for the discovery and characterization of this compound.

Conclusion

This compound is a valuable chemical probe for studying the biology of the Heat Shock Response and its role in proteostasis. Its discovery and initial characterization have provided a foundation for further investigation into the therapeutic potential of activating the HSR in diseases of protein conformation. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate future research in this area.

References

Methodological & Application

Application Notes and Protocols for ML346 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML346 is a compound identified as a selective antagonist for the G-protein coupled receptor 55 (GPR55). GPR55 has emerged as a novel therapeutic target in various physiological and pathological processes, including cancer, inflammation, and neuropathic pain. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on GPR55 signaling and cellular functions.

GPR55 is activated by the endogenous lipid mediator lysophosphatidylinositol (LPI) and certain cannabinoid ligands. Its activation leads to the coupling of Gαq and Gα12/13 proteins, initiating downstream signaling cascades that include intracellular calcium mobilization, activation of the RhoA pathway, and phosphorylation of extracellular signal-regulated kinases (ERK1/2). As an antagonist, this compound is expected to inhibit these LPI-induced signaling events.

Data Presentation

| Compound | Assay | Cell Line | Agonist | IC50 (µM) |

| ML191 | LPI-mediated ERK1/2 Phosphorylation | U2OS | LPI | 0.4 ± 0.1 |

| ML192 | LPI-mediated ERK1/2 Phosphorylation | U2OS | LPI | 1.1 ± 0.3 |

| ML193 | LPI-mediated ERK1/2 Phosphorylation | U2OS | LPI | 0.2 ± 0.3 |

Data is indicative and should be used as a starting point for experimental design. Optimal concentrations for this compound must be determined empirically for each cell line and assay.

Signaling Pathway

The following diagram illustrates the GPR55 signaling pathway and the expected point of inhibition by this compound.

Figure 1: GPR55 signaling cascade and inhibition by this compound.

Experimental Protocols

General Cell Culture and Reagent Preparation

1. Cell Culture:

-

Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells upon reaching 70-80% confluency to maintain exponential growth.

2. Preparation of this compound Stock Solution:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

On the day of the experiment, dilute the stock solution to the desired working concentrations in serum-free cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically ≤ 0.1%).

Experimental Workflow: GPR55 Inhibition

The following diagram outlines a general workflow for assessing the inhibitory effect of this compound on GPR55 signaling.

Application Notes and Protocols for ML346 in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML346 is a novel small molecule activator of Heat Shock Protein 70 (Hsp70) expression, functioning as a modulator of the cellular proteostasis network.[1][2] Dysregulation of protein homeostasis is a key pathological feature in a range of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, which are characterized by the accumulation of misfolded and aggregated proteins. This compound induces the expression of Hsp70 and other chaperones in a Heat Shock Factor 1 (HSF-1) dependent manner, thereby enhancing the cell's capacity to refold or clear aggregation-prone proteins.[1][2][3][4][5] These application notes provide detailed protocols for the use of this compound in in vitro and in vivo models of neurodegenerative disease.

Mechanism of Action

This compound activates the Heat Shock Response (HSR), a primary cellular defense mechanism against proteotoxic stress. It upregulates the transcription of Hsp70, Hsp40, and Hsp27 by activating HSF-1.[1] This enhancement of the chaperone machinery helps to restore protein folding and prevent the aggregation of misfolded proteins implicated in neurodegenerative pathologies.

Caption: Mechanism of action of this compound.

Quantitative Data

| Parameter | Value | Cell Line | Assay |

| EC50 (Hsp70 Activation) | 4.6 µM | HeLa | Hsp70 Promoter-Luciferase Reporter Assay |

In Vitro Experimental Protocols

Cell Culture Models

A variety of cell lines can be utilized to model specific aspects of neurodegenerative diseases. This includes, but is not limited to:

-

HeLa cells: For general assessment of Hsp70 induction.[1]

-

PC12 cells: A rat pheochromocytoma cell line that can be differentiated into neuron-like cells and transfected to express disease-relevant proteins (e.g., mutant huntingtin).

-

SH-SY5Y cells: A human neuroblastoma cell line commonly used to model Parkinson's disease.

-

Induced Pluripotent Stem Cells (iPSCs): Differentiated into neurons or other relevant CNS cell types from patient-derived or genetically modified lines to provide a more physiologically relevant model.

Protocol 1: Hsp70 Promoter Activity Assay

This assay quantifies the ability of this compound to activate the Hsp70 promoter using a luciferase reporter system.

Materials:

-

HeLa cells stably expressing a luciferase reporter gene under the control of the human Hsp70 promoter.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

96-well white, clear-bottom tissue culture plates.

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

-

Luminometer.

Procedure:

-

Seed HeLa-luciferase reporter cells in a 96-well plate at a density of ~10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in cell culture medium. A typical concentration range would be from 0.1 µM to 50 µM. Include a DMSO vehicle control.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add the luciferase reagent to each well according to the manufacturer's instructions.

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the fold induction of luciferase activity relative to the vehicle control and plot a dose-response curve to determine the EC50.

Protocol 2: Quantitative PCR (qPCR) for Hsp70 Gene Expression

This protocol measures the change in Hsp70 mRNA levels following treatment with this compound.

Materials:

-

Neuronal cell line of interest.

-

This compound stock solution.

-

6-well tissue culture plates.

-

RNA extraction kit (e.g., RNeasy Mini Kit).

-

cDNA synthesis kit.

-

qPCR master mix (e.g., SYBR Green).

-

Primers for Hsp70 and a housekeeping gene (e.g., GAPDH, β-actin).

-

qPCR instrument.

Procedure:

-

Plate cells in 6-well plates and grow to ~80% confluency.

-

Treat cells with the desired concentration of this compound (e.g., 10 µM) and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).

-

Harvest cells and extract total RNA using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers for Hsp70 and the housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the fold change in Hsp70 expression relative to the control.

Protocol 3: Western Blot for Heat Shock Proteins

This protocol is for assessing the protein levels of Hsp70, Hsp40, and Hsp27.

Materials:

-

Cell lysates from this compound-treated and control cells.

-

Protein assay reagent (e.g., BCA assay).

-

SDS-PAGE gels.

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against Hsp70, Hsp40, Hsp27, and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Prepare cell lysates and determine protein concentration.

-

Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Wash the membrane and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify band intensities.

Caption: In vitro experimental workflow for this compound.

In Vivo Experimental Protocols

Note: Specific pharmacokinetic and optimal dosage information for this compound in rodent models is not yet publicly available. Therefore, a pilot study is recommended to determine these parameters before proceeding with large-scale efficacy studies.

Proposed Pilot Study for In Vivo Administration

Objective: To determine the maximum tolerated dose (MTD), pharmacokinetic profile, and brain penetrance of this compound in the selected rodent model.

Animals: C57BL/6 mice (or the background strain of the disease model to be used).

Groups:

-

Vehicle control (e.g., DMSO/Cremophor/Saline).

-

This compound at escalating doses (e.g., 1, 5, 10, 25, 50 mg/kg) administered via intraperitoneal (IP) injection or oral gavage.

Procedure:

-

Administer a single dose of this compound or vehicle.

-

Monitor animals for any signs of toxicity for at least 72 hours.

-

For pharmacokinetic analysis, collect blood samples at various time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

-

At the final time point, euthanize the animals and collect brain tissue.

-

Analyze plasma and brain homogenates for this compound concentration using LC-MS/MS.

-

Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) and determine the brain-to-plasma ratio.

-

Based on these results, select a dose for efficacy studies that is well-tolerated and achieves significant brain exposure.

Protocol 4: General Protocol for this compound Administration in a Mouse Model of Neurodegeneration (e.g., R6/2 for Huntington's Disease)

Animals: R6/2 transgenic mice and wild-type littermates.

Treatment Regimen (Hypothetical, to be optimized based on pilot study):

-

Dose: To be determined by the pilot study.

-

Administration: Daily IP injections or oral gavage.

-

Duration: Start treatment at a pre-symptomatic stage (e.g., 4-5 weeks of age) and continue until a defined endpoint.

Outcome Measures:

-

Behavioral Analysis:

-

Rotarod test: To assess motor coordination and balance.

-

Open field test: To evaluate locomotor activity and anxiety-like behavior.

-

Cognitive tests (e.g., Y-maze, Morris water maze for Alzheimer's models): To assess learning and memory.

-

-

Pathological Analysis (at study endpoint):

-

Immunohistochemistry: Stain brain sections for markers of neurodegeneration (e.g., NeuN), gliosis (GFAP for astrocytes, Iba1 for microglia), and the specific protein aggregate (e.g., mutant huntingtin, amyloid-beta).

-

Western Blot: Quantify levels of Hsp70, Hsp40, Hsp27, and pathological proteins in brain homogenates.

-

Filter Retardation Assay: To quantify insoluble protein aggregates.

-

Data Presentation and Interpretation

All quantitative data should be presented in a clear and organized manner, with appropriate statistical analysis. For in vivo studies, survival curves (Kaplan-Meier) can also be a valuable endpoint. The results should be interpreted in the context of this compound's mechanism of action, correlating target engagement (Hsp70 induction) with functional and pathological outcomes.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and models. It is essential to consult relevant literature and adhere to all institutional and national guidelines for animal care and use.

References

- 1. The Use of the R6 Transgenic Mouse Models of Huntington's Disease in Attempts to Develop Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evidence from the R6/2 Mouse Model of Huntington's Disease for Using Abnormal Brain Metabolism as a Biomarker for Evaluating Therapeutic Approaches for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US7683071B2 - Composition and method for improved bioavailability and enhanced brain delivery of 5,5-diphenyl barbituric acid - Google Patents [patents.google.com]

- 4. Targeting the proteostasis network in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preparing ML346 Stock Solutions in DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML346 is a small molecule activator of Heat Shock Protein 70 (Hsp70), a key molecular chaperone involved in maintaining protein homeostasis.[1][2][3] By activating the Heat Shock Factor 1 (HSF1) pathway, this compound induces the expression of Hsp70 and other heat shock proteins, which play a crucial role in protein folding, refolding of misfolded proteins, and preventing protein aggregation.[2][3] This activity makes this compound a valuable tool for studying proteostasis and a potential therapeutic agent for protein conformational diseases.[1][2][3] Accurate and consistent preparation of this compound stock solutions is critical for reliable experimental outcomes. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions due to its high solubilizing capacity for this compound.[4] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO, as well as an example experimental protocol for its application.

Data Presentation

Table 1: Physicochemical and Solubility Data for this compound

| Property | Value | Source |

| Molecular Weight | 272.26 g/mol | [1][2][3][4] |

| Formula | C₁₄H₁₂N₂O₄ | [1] |

| Appearance | Crystalline solid | [4] |

| Solubility in DMSO | 12.5 mg/mL (45.91 mM) to 27 mg/mL (99.16 mM) | [1][5] |

| In Vitro EC₅₀ (Hsp70 activation in HeLa cells) | 4.6 µM | [2][3][6] |

Table 2: Recommended Storage Conditions for this compound Stock Solutions in DMSO

| Storage Temperature | Shelf Life | Source |

| -20°C | Up to 1 year | [2] |

| -80°C | Up to 2 years | [2] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Optional: Sonicator

Procedure:

-